Molecular Weight Differentiation: Cyclopropyl vs. Methyl, Isopropyl, and tert-Butyl 3-Position Analogs
The molecular weight of 3-cyclopropyl-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole (215.20 g/mol) occupies a distinct intermediate position within the 4,4-difluoropyrrolidine-oxadiazole analog series. The cyclopropyl substituent (C₃H₅, mass contribution ≈ 41 Da) yields a compound 26.04 Da heavier than the 3-methyl analog (C₇H₉F₂N₃O, MW 189.16) and 16.04 Da lighter than the 3-tert-butyl analog (C₁₀H₁₅F₂N₃O, MW 231.24) . This difference of approximately 12–14% in molecular weight has measurable impact on molar-based dosing calculations, solution preparation, and pharmacokinetic parameter scaling in preclinical studies.
| Evidence Dimension | Molecular Weight (MW, g/mol) |
|---|---|
| Target Compound Data | 215.20 g/mol (C₉H₁₁F₂N₃O) |
| Comparator Or Baseline | 3-methyl analog: 189.16 g/mol; 3-isopropyl analog: 217.22 g/mol; 3-tert-butyl analog: 231.24 g/mol |
| Quantified Difference | +26.04 Da vs. methyl analog; −2.02 Da vs. isopropyl analog; −16.04 Da vs. tert-butyl analog |
| Conditions | Calculated from molecular formulas; vendor-reported data (AKSci, Bidepharm) |
Why This Matters
For procurement, the distinct molecular weight serves as a primary identity verification metric via LC-MS and ensures correct molar calculations in assay preparation, where a 12% mass error using a wrong analog would introduce systematic quantitative inaccuracy.
